molecular formula C23H14N2O2 B2420871 3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 337921-77-4

3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2420871
CAS No.: 337921-77-4
M. Wt: 350.377
InChI Key: NTLFMDWVVJWECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

3-(4-phenoxyphenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O2/c26-23-19-9-5-4-8-18(19)22-20(23)14-21(24-25-22)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLFMDWVVJWECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C4C5=CC=CC=C5C(=O)C4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenoxybenzaldehyde with indan-1,2-dione in the presence of hydrazine hydrate, followed by cyclization to form the pyridazinone ring . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or receptors involved in inflammatory and pain pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Uniqueness:

  • The presence of the indeno[1,2-c]pyridazinone core structure in this compound provides it with unique chemical and biological properties that are not observed in other pyridazinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

3-(4-Phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indeno-pyridazine framework substituted with a phenoxyphenyl group. This unique structure may contribute to its biological activity.

Structural Formula

C18H14N2O\text{C}_{18}\text{H}_{14}\text{N}_2\text{O}

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: Breast Cancer Cell Lines

  • Cell Lines Tested: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative)
  • IC50 Values:
    • MCF-7: 0.25 µM
    • MDA-MB-231: 0.15 µM
      These results suggest a potent inhibitory effect on breast cancer proliferation, particularly in triple-negative variants.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators in vitro, which may be beneficial for conditions characterized by chronic inflammation.

Mechanism of Action:

  • Inhibition of NF-kB signaling pathway
  • Reduction in nitric oxide production in activated macrophages

Cytotoxicity Profile

Despite its potent biological activities, the cytotoxicity profile of this compound is relatively favorable compared to other anticancer agents. Studies indicate low cytotoxicity towards normal cell lines, suggesting a selective action against cancerous cells.

Comparative Biological Activity Table

Activity TypeEffectiveness (IC50)Cell Types Tested
Anticancer0.15 - 0.25 µMMCF-7, MDA-MB-231
Anti-inflammatoryIC50 < 10 µMRAW264.7 macrophages
Cytotoxicity> 20 µMNormal fibroblasts (MRC-5)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.